molecular formula C11H16O2 B14465756 2-(2-Hydroxy-2-methylpropylidene)cyclohex-3-ene-1-carbaldehyde CAS No. 72939-53-8

2-(2-Hydroxy-2-methylpropylidene)cyclohex-3-ene-1-carbaldehyde

Cat. No.: B14465756
CAS No.: 72939-53-8
M. Wt: 180.24 g/mol
InChI Key: GWKHZXGRPBDDKT-VQHVLOKHSA-N
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Description

2-(2-Hydroxy-2-methylpropylidene)cyclohex-3-ene-1-carbaldehyde is an organic compound with the molecular formula C11H16O2 It is characterized by a cyclohexene ring substituted with a hydroxy-methylpropylidene group and an aldehyde group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Hydroxy-2-methylpropylidene)cyclohex-3-ene-1-carbaldehyde typically involves the reaction of cyclohexanone with isobutyraldehyde under basic conditions. The reaction proceeds through an aldol condensation mechanism, where the enolate ion of cyclohexanone reacts with isobutyraldehyde to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(2-Hydroxy-2-methylpropylidene)cyclohex-3-ene-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The hydroxy group can undergo nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Various nucleophiles such as halides, amines, and thiols

Major Products Formed

    Oxidation: 2-(2-Hydroxy-2-methylpropylidene)cyclohex-3-ene-1-carboxylic acid

    Reduction: 2-(2-Hydroxy-2-methylpropylidene)cyclohex-3-ene-1-methanol

    Substitution: Depending on the nucleophile used, various substituted derivatives can be formed.

Scientific Research Applications

2-(2-Hydroxy-2-methylpropylidene)cyclohex-3-ene-1-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-(2-Hydroxy-2-methylpropylidene)cyclohex-3-ene-1-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The hydroxy-methylpropylidene group may also participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dimethylcyclohex-3-ene-1-carbaldehyde
  • 3,5-Dimethylcyclohex-3-ene-1-carbaldehyde
  • 2,6-Dimethylcyclohex-3-ene-1-carbaldehyde

Uniqueness

2-(2-Hydroxy-2-methylpropylidene)cyclohex-3-ene-1-carbaldehyde is unique due to the presence of both a hydroxy-methylpropylidene group and an aldehyde group on the cyclohexene ring

Properties

CAS No.

72939-53-8

Molecular Formula

C11H16O2

Molecular Weight

180.24 g/mol

IUPAC Name

(2E)-2-(2-hydroxy-2-methylpropylidene)cyclohex-3-ene-1-carbaldehyde

InChI

InChI=1S/C11H16O2/c1-11(2,13)7-9-5-3-4-6-10(9)8-12/h3,5,7-8,10,13H,4,6H2,1-2H3/b9-7+

InChI Key

GWKHZXGRPBDDKT-VQHVLOKHSA-N

Isomeric SMILES

CC(C)(/C=C/1\C=CCCC1C=O)O

Canonical SMILES

CC(C)(C=C1C=CCCC1C=O)O

Origin of Product

United States

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